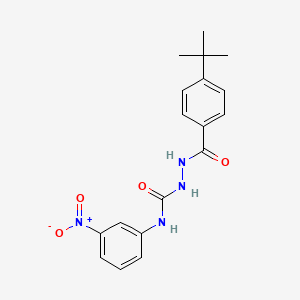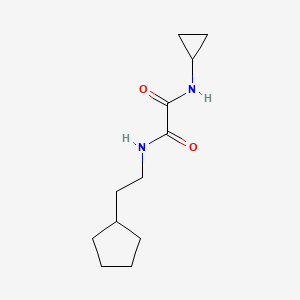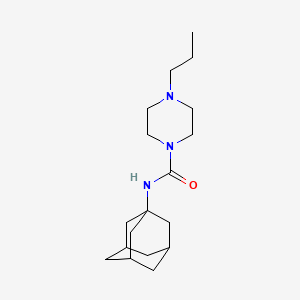![molecular formula C23H29NO3 B4115701 4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine](/img/structure/B4115701.png)
4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine
Descripción general
Descripción
4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective inhibitor of the enzyme acyl-CoA: cholesterol acyltransferase (ACAT), which is responsible for the synthesis of cholesterol esters in the body. The compound has been extensively studied for its potential use in the treatment of various diseases, including atherosclerosis, Alzheimer's disease, and cancer.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine involves the inhibition of the enzyme 4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine, which is responsible for the synthesis of cholesterol esters in the body. By inhibiting 4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine, the compound reduces the accumulation of cholesterol esters in the body, which can lead to atherosclerosis and other diseases. The compound also has other mechanisms of action, including the reduction of beta-amyloid plaques in the brain and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine include the reduction of cholesterol esters in the body, the reduction of beta-amyloid plaques in the brain, and the induction of apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine in lab experiments include its potent and selective inhibition of 4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine, its ability to reduce cholesterol esters in the body, and its potential therapeutic applications in atherosclerosis, Alzheimer's disease, and cancer. The limitations of using the compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanisms of action and potential side effects.
Direcciones Futuras
For research on 4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine include further studies on its mechanisms of action, potential side effects, and therapeutic applications. The compound may also be studied for its potential use in the treatment of other diseases, such as diabetes and obesity. Additionally, further research may be conducted on the synthesis of the compound and its derivatives, as well as their potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine has been widely studied for its potential use in the treatment of atherosclerosis, Alzheimer's disease, and cancer. In atherosclerosis, the compound inhibits the synthesis of cholesterol esters, which are a major component of atherosclerotic plaques. In Alzheimer's disease, the compound has been shown to reduce the accumulation of beta-amyloid plaques in the brain. In cancer, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Propiedades
IUPAC Name |
1-morpholin-4-yl-4-phenyl-3-(4-propan-2-yloxyphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-18(2)27-22-10-8-20(9-11-22)21(16-19-6-4-3-5-7-19)17-23(25)24-12-14-26-15-13-24/h3-11,18,21H,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWSENDWNSQAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC2=CC=CC=C2)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholin-4-yl)-4-phenyl-3-[4-(propan-2-yloxy)phenyl]butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-methyl-2-[3-(4-morpholinyl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115636.png)
![3-(aminosulfonyl)-N-[1-(2-methoxyphenyl)ethyl]-N,4,5-trimethylbenzamide](/img/structure/B4115641.png)
![4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-3-chloro-N-isobutylbenzenesulfonamide](/img/structure/B4115660.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({2-[phenyl(phenylthio)acetyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4115664.png)


![methyl 2-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4115677.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4115685.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chlorobenzyl)thiourea](/img/structure/B4115688.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4115694.png)

![2-[(2-methyl-4-quinolinyl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115715.png)
![2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4115722.png)